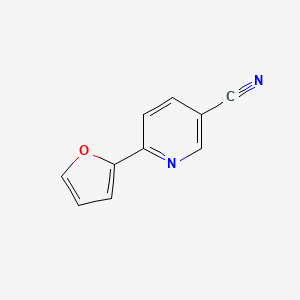

6-(2-Furyl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVPTQAKBGAZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455728 | |

| Record name | 6-(2-furyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619334-28-0 | |

| Record name | 6-(2-furyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-FURYL)NICOTINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(2-Furyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(2-Furyl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details synthetic methodologies, experimental protocols, and the characterization of the compound through various spectroscopic techniques.

Introduction

This compound, also known as 6-(furan-2-yl)pyridine-3-carbonitrile, is a bi-heterocyclic molecule incorporating both a pyridine and a furan ring. The nicotinonitrile scaffold is a recognized pharmacophore in numerous biologically active compounds, and the introduction of a furan moiety can significantly influence the molecule's physicochemical properties and biological activity. This guide will focus on the practical aspects of preparing and verifying the structure and purity of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Both Suzuki-Miyaura and Negishi couplings are viable and powerful methods for the formation of the C-C bond between the pyridine and furan rings. These reactions offer good yields and functional group tolerance under relatively mild conditions.[1][2]

Synthetic Pathways

Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound, both relying on a cross-coupling strategy:

-

Suzuki-Miyaura Coupling: This approach involves the reaction of a halonicotinonitrile (e.g., 6-chloro- or 6-bromonicotinonitrile) with 2-furylboronic acid in the presence of a palladium catalyst and a base.[2]

-

Negishi Coupling: This method utilizes the coupling of a halonicotinonitrile with a 2-furylzinc reagent, also catalyzed by a palladium or nickel complex.[1]

The choice between these methods may depend on the availability and stability of the starting materials and the desired reaction conditions.

References

Spectroscopic and Synthetic Profile of 6-(2-Furyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-(2-Furyl)nicotinonitrile (CAS No. 619334-28-0). Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed predicted analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Chemical Structure and Properties

IUPAC Name: 6-(furan-2-yl)pyridine-3-carbonitrile Molecular Formula: C₁₀H₆N₂O Molecular Weight: 170.17 g/mol [1] CAS Number: 619334-28-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar nicotinonitrile and furan-containing compounds found in the literature.[2][3][4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.90 | d | H-2 (Pyridine) |

| ~8.15 | dd | H-4 (Pyridine) |

| ~7.70 | d | H-5 (Pyridine) |

| ~7.60 | dd | H-5' (Furan) |

| ~7.20 | d | H-3' (Furan) |

| ~6.55 | dd | H-4' (Furan) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C-6 (Pyridine) |

| ~152.0 | C-2' (Furan) |

| ~151.0 | C-2 (Pyridine) |

| ~145.0 | C-5' (Furan) |

| ~140.0 | C-4 (Pyridine) |

| ~120.0 | C-5 (Pyridine) |

| ~118.0 | -C≡N (Nitrile) |

| ~112.0 | C-4' (Furan) |

| ~110.0 | C-3' (Furan) |

| ~109.0 | C-3 (Pyridine) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230-2210 | Strong | C≡N stretch (Nitrile)[2] |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1250-1000 | Strong | C-O-C stretch (Furan) |

| ~900-650 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.0553 |

| [M+Na]⁺ | 193.0372 |

| [M+K]⁺ | 209.0112 |

Data predicted by PubChem.

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Coupling

A potential synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of 6-chloronicotinonitrile with 2-furylboronic acid.

Materials:

-

6-Chloronicotinonitrile

-

2-Furylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 6-chloronicotinonitrile (1 equivalent), 2-furylboronic acid (1.2 equivalents), and a suitable base (2-3 equivalents).

-

Add the solvent system to the reaction vessel.

-

Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization Protocol

Instrumentation:

-

NMR: A 400 MHz or higher field NMR spectrometer.

-

IR: A Fourier-transform infrared (FT-IR) spectrometer.

-

MS: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR: Acquire the spectrum of the solid sample directly using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure and potential mass spectrometry fragments.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6-(2-Furyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Furyl)nicotinonitrile, a heterocyclic organic compound featuring a pyridine core substituted with a cyano group and a furan moiety, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and an exploration of its potential biological activities. While experimental data for this specific molecule is limited, this guide consolidates available information and draws comparisons with closely related nicotinonitrile derivatives to provide a thorough understanding for research and drug development applications.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development where factors like solubility and lipophilicity govern bioavailability and efficacy.

General Properties

Basic identification and structural information for this compound are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 170.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | 6-(Furan-2-yl)pyridine-3-carbonitrile | PubChem |

| SMILES | C1=COC(=C1)C2=NC=C(C=C2)C#N | PubChem |

| InChI | InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H | PubChem |

| InChIKey | MLVPTQAKBGAZLS-UHFFFAOYSA-N | PubChem |

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XlogP | 1.3 | PubChem |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| pKa | Not available | - |

The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that this compound has a moderate degree of lipophilicity. This is an important parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, general methods for the synthesis of nicotinonitrile derivatives can be adapted. A plausible synthetic approach is outlined below, followed by standard characterization techniques.

General Synthetic Approach

The synthesis of nicotinonitrile derivatives often involves the condensation of a chalcone-like precursor with malononitrile in the presence of a base. A potential synthetic route for this compound could involve a multi-step process starting from furan-2-carbaldehyde.

Experimental Protocol (General):

-

Chalcone Synthesis: An appropriate acetophenone derivative is reacted with furan-2-carbaldehyde in the presence of a base (e.g., sodium hydroxide in ethanol) to yield an intermediate chalcone.

-

Cyclization: The resulting chalcone is then reacted with malononitrile and a source of ammonia (e.g., ammonium acetate) in a suitable solvent, such as ethanol, under reflux conditions.

-

Purification: The crude product is typically purified by recrystallization or column chromatography to yield the desired this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electronic properties of the furan ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the aromatic rings will appear in the downfield region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C=C, C=N (Aromatic rings) | 1400 - 1600 |

| C-O-C (Furan) | 1000 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry.

Table 4: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 171.05530 | 133.7 |

| [M+Na]⁺ | 193.03724 | 145.2 |

| [M-H]⁻ | 169.04074 | 138.4 |

| [M]⁺ | 170.04747 | 129.6 |

| Source: PubChem |

Potential Biological Activities and Signaling Pathways

The nicotinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of nicotinonitrile have been extensively investigated for a range of therapeutic applications.

Anticancer Activity

A significant area of research for nicotinonitrile derivatives is their potential as anticancer agents.[2] Many of these compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

3.1.1. Kinase Inhibition

One of the primary mechanisms of anticancer action for nicotinonitrile derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival.

-

PIM Kinases: Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM kinases (PIM-1, PIM-2, and PIM-3), which are overexpressed in many human cancers and are associated with tumor progression and drug resistance.[3][4] Inhibition of PIM kinases can lead to cell cycle arrest and apoptosis.

-

Other Kinases: Nicotinonitrile-based compounds have also been reported to inhibit other kinases involved in cancer, such as VEGFR-2, which plays a key role in angiogenesis.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 56304-75-7 [smolecule.com]

Initial Biological Screening of 6-(2-Furyl)nicotinonitrile: A Technical Guide

Disclaimer: As of late 2025, publicly available data specifically detailing the initial biological screening of 6-(2-Furyl)nicotinonitrile is limited. This technical guide, therefore, provides a representative framework for the initial biological evaluation of a novel nicotinonitrile derivative, drawing upon established methodologies and data from studies on structurally related compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction

Nicotinonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] This is due to their versatile pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The presence of the furan moiety in the target compound, this compound, suggests the potential for a unique biological activity profile, as furan-containing molecules are known to exhibit a wide range of pharmacological effects.[4]

This guide outlines a typical workflow for the initial biological screening of a novel nicotinonitrile compound, focusing on the evaluation of its potential anticancer and antimicrobial properties. The methodologies, data presentation, and pathway analyses are based on established practices in the field.

Experimental Workflow for Initial Biological Screening

The initial screening of a novel compound like this compound typically follows a structured workflow designed to efficiently assess its primary biological activities. This process begins with preliminary cytotoxicity screening against cancerous and non-cancerous cell lines, followed by more specific antimicrobial assays if warranted.

Caption: A generalized workflow for the initial biological screening of a novel compound.

Anticancer Activity Screening

A primary focus of screening for nicotinonitrile derivatives is their potential as anticancer agents.[5][6] This is often initiated by evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., BJ-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Representative Data Presentation

The following table presents hypothetical IC50 values for this compound against various cell lines, based on data for related compounds.

| Compound | Cell Line | Cell Type | IC50 (µM) [Hypothetical] |

| This compound | MCF-7 | Breast Adenocarcinoma | 15.2 |

| HCT-116 | Colon Carcinoma | 9.8 | |

| HepG-2 | Hepatocellular Carcinoma | 21.5 | |

| BJ-1 | Normal Fibroblast | > 50 | |

| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 |

| HCT-116 | Colon Carcinoma | 0.5 | |

| HepG-2 | Hepatocellular Carcinoma | 1.2 | |

| BJ-1 | Normal Fibroblast | 2.3 |

Antimicrobial Activity Screening

Nicotinonitrile derivatives have also shown promise as antimicrobial agents.[7] Initial screening typically involves determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Experimental Protocol: Microbroth Dilution Assay

The microbroth dilution assay is a standard method for determining the MIC of an antimicrobial agent.[8]

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media.[7][9] The cultures are then diluted to a standardized concentration.

-

Compound Preparation: The test compound is serially diluted in a 96-well microplate containing broth media.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microplates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.

Representative Data Presentation

The following table shows hypothetical MIC values for this compound against various microorganisms.

| Compound | Microorganism | Type | MIC (µg/mL) [Hypothetical] |

| This compound | Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Bacillus subtilis | Gram-positive Bacteria | 32 | |

| Escherichia coli | Gram-negative Bacteria | 64 | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 | |

| Candida albicans | Fungus | 32 | |

| Ampicillin (Control) | Staphylococcus aureus | Gram-positive Bacteria | 2 |

| Bacillus subtilis | Gram-positive Bacteria | 1 | |

| Escherichia coli | Gram-negative Bacteria | 4 | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 256 | |

| Fluconazole (Control) | Candida albicans | Fungus | 8 |

Potential Mechanism of Action: Signaling Pathway Analysis

Molecular docking studies on related nicotinonitrile and furo[2,3-b]pyridine derivatives have suggested that they may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[5][10] For instance, inhibition of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) has been proposed.[5][10]

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development and a plausible pathway for investigation for this compound.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological screening of this compound. The representative data and protocols suggest that a systematic evaluation of its anticancer and antimicrobial properties is a logical starting point. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, selectivity, and potential for lead optimization. Future studies could include broader screening against diverse cancer cell lines, evaluation against drug-resistant microbial strains, and in-depth mechanistic studies, such as kinase inhibition assays and cell cycle analysis, to validate the hypotheses generated from initial screening and in silico studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of natural products from the flora of Northern Ontario, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

A Technical Guide to the Discovery and Synthesis of Novel Nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, a pyridine ring bearing a cyano group, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Several nicotinonitrile-based compounds have successfully transitioned into clinically approved drugs, such as bosutinib, milrinone, and neratinib, underscoring the therapeutic potential of this heterocyclic motif. This technical guide provides an in-depth overview of the discovery and synthesis of novel nicotinonitrile derivatives, focusing on synthetic methodologies, experimental protocols, and quantitative biological data.

Core Synthetic Strategies

The synthesis of the nicotinonitrile core and its derivatives is versatile, often employing multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials. Key synthetic approaches include:

-

Bohlmann-Rahtz Pyridine Synthesis: This classical method involves the condensation of an enamine with a β-dicarbonyl compound, followed by cyclization and aromatization to yield the pyridine ring.

-

Guo-Wang Synthesis: A one-pot reaction involving an α,β-unsaturated ketone, an enamino nitrile, and an oxidizing agent, promoted by a catalyst such as FeCl3, to produce multiply arylated nicotinonitriles.[1]

-

Thorpe-Ziegler Reaction: Intramolecular cyclization of dinitriles to form an enaminonitrile, which can be a precursor to the nicotinonitrile ring.

-

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of nicotinonitrile derivatives.[2]

-

Green Chemistry Approaches: Recent methodologies focus on environmentally benign conditions, such as using greener solvents or solvent-free grinding techniques.[3][4]

A common and efficient route to novel 2-aminonicotinonitrile derivatives involves the cyclization of a chalcone derivative with malononitrile in the presence of ammonium acetate.[5] This method is highlighted in the experimental workflow below.

Experimental Workflows and Protocols

A generalized experimental workflow for the synthesis of a novel nicotinonitrile derivative starting from a chalcone is presented below.

This protocol is adapted from a general procedure for the synthesis of 2-aminonicotinonitrile derivatives from chalcones.[5]

-

Reaction Setup: A mixture of the appropriate chalcone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) is prepared in absolute ethanol (20 mL).

-

Reflux: The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude solid is washed sequentially with water and cold ethanol to remove any unreacted starting materials and impurities. The product is then dried.

-

Recrystallization: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure 2-aminonicotinonitrile derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of newly synthesized nicotinonitrile derivatives, including reaction yields and biological activity data.

Table 1: Synthesis and Physicochemical Data of Selected Nicotinonitrile Derivatives

| Compound ID | Synthetic Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2a | Conventional Heating | 8 | 80 | 180-182 |

| 2b | Conventional Heating | 6 | 85 | 195-197 |

| 3a | Microwave Irradiation | 0.25 | 92 | 210-212 |

| 3b | Grinding | 0.5 | 88 | 205-207 |

Data is illustrative and compiled from various sources.

Table 2: In Vitro Anticancer Activity of Novel Nicotinonitrile Derivatives (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | WI38 (Normal Fibroblasts) |

| 5g | ~1-3 | ~1-3 | - | >93 |

| 7i | ~1-3 | ~1-3 | - | >93 |

| 8 | ~1-3 | ~1-3 | - | >93 |

| 9 | ~1-3 | ~1-3 | - | 93 |

| 7b | ~5 | ~5 | - | - |

| 7d | ~5 | ~5 | - | - |

| 7f | ~5 | ~5 | - | - |

| Phenylureido-nicotinate | - | 24.79 | 34.31 | - |

Data sourced from multiple studies.[3][4][6]

Table 3: Antimicrobial Activity of Selected Nicotinonitrile Derivatives (Inhibition Zone in mm)

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |

| 2b | - | - | ++ | - |

| 3a | ++ | + | - | - |

| 3b | ++ | + | - | - |

| 3c | ++ | + | - | - |

| 10c | - | - | ++ | - |

Key: (-) Not sensitive; (+) Slightly sensitive (10-15 mm); (++) Fairly sensitive (16-20 mm); (+++) Highly sensitive (21-25 mm). Data adapted from selected studies.[7][8]

Signaling Pathways and Mechanism of Action

A significant number of nicotinonitrile derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the Tyrosine Kinase (TK) family of enzymes.

As illustrated, growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to their autophosphorylation and the activation of downstream signaling cascades that promote cell proliferation and survival. Certain novel nicotinonitrile derivatives have been shown to be potent inhibitors of TKs.[6] For instance, compounds 8 and 5g were found to inhibit Tyrosine Kinase by 86% and 89% respectively, with IC₅₀ values of 311 and 352 nM.[6] By blocking the activity of these kinases, these derivatives can halt the cell cycle and induce apoptosis, the process of programmed cell death.[6] The induction of intrinsic apoptosis is often confirmed by observing a significant increase in the levels of caspases 9 and 3.[6]

Conclusion

The nicotinonitrile scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore this promising class of compounds. Future work will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the elucidation of novel biological targets and mechanisms of action.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. sciprofiles.com [sciprofiles.com]

- 4. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]

- 5. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

Structural Elucidation of 6-(2-Furyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structural elucidation of 6-(2-Furyl)nicotinonitrile. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, data interpretation, and expected results are presented to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. While extensive experimental data for this specific molecule is not publicly available, this guide presents a robust framework and representative data based on the analysis of analogous structures.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a furyl group and a nitrile moiety. Nicotinonitrile derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The precise determination of the chemical structure is a critical prerequisite for understanding its physicochemical properties, biological activity, and for any further development.

This guide details the multi-faceted approach required for unambiguous structural confirmation, integrating data from various spectroscopic techniques.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | PubChem[3] |

| Molecular Weight | 170.17 g/mol | BOC Sciences[] |

| Monoisotopic Mass | 170.04802 Da | PubChem[3] |

Spectroscopic Data for Structural Elucidation

The following sections present the expected spectroscopic data for this compound. This data is representative and based on the analysis of structurally similar compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.90 | d | 2.0 | 1H | H-2 (Pyridine) |

| 8.05 | dd | 8.5, 2.0 | 1H | H-4 (Pyridine) |

| 7.70 | d | 8.5 | 1H | H-5 (Pyridine) |

| 7.60 | dd | 1.8, 0.8 | 1H | H-5' (Furan) |

| 7.25 | dd | 3.5, 0.8 | 1H | H-3' (Furan) |

| 6.55 | dd | 3.5, 1.8 | 1H | H-4' (Furan) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-6 (Pyridine) |

| 152.5 | C-2 (Pyridine) |

| 149.0 | C-2' (Furan) |

| 145.0 | C-5' (Furan) |

| 140.0 | C-4 (Pyridine) |

| 118.0 | C-5 (Pyridine) |

| 117.0 | -C≡N |

| 113.0 | C-4' (Furan) |

| 110.0 | C-3' (Furan) |

| 108.0 | C-3 (Pyridine) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 171.0553 | 171.0555 |

| [M+Na]⁺ | 193.0372 | 193.0374 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2230 | Strong | C≡N stretching (nitrile) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| 1250-1000 | Strong | C-O-C stretching (furan) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters for the specific sample.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.

-

Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500 with a resolution of 70,000.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

Structural Confirmation Workflow & Data Interpretation

The structural elucidation of this compound is achieved through a systematic workflow that integrates data from various analytical techniques.

The connectivity between the furan and pyridine rings, as well as the positions of the substituents, are confirmed using 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC).

Conclusion

The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. This guide provides the foundational knowledge and a practical framework for researchers to confidently determine and confirm the structure of this and related nicotinonitrile derivatives. The presented data and protocols serve as a valuable resource for ensuring the identity and purity of these compounds in research and development settings.

References

- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(2-Furyl)nicotinonitrile (CAS Number: 619334-28-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-(2-Furyl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₆N₂O. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 619334-28-0 | |

| Molecular Formula | C₁₀H₆N₂O | |

| Molecular Weight | 170.17 g/mol | |

| Melting Point | 114-116 °C | |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not specified | |

| Boiling Point | Not specified |

Table 1: Physicochemical Properties of this compound.

Synthesis

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction is particularly effective for coupling heterocyclic halides with boronic acids.

General Synthetic Scheme: Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed reaction of a 6-halonicotinonitrile (such as 6-chloronicotinonitrile or 6-bromonicotinonitrile) with 2-furylboronic acid in the presence of a suitable base and phosphine ligand.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

6-Chloronicotinonitrile

-

2-Furylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 6-chloronicotinonitrile (1.0 eq), 2-furylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectral Data

Detailed experimental spectral data for this compound is not available in the cited literature. Characterization of the synthesized compound would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of the carbon atoms.

-

IR (Infrared) Spectroscopy: To identify the presence of functional groups, particularly the nitrile (C≡N) stretch.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data available for this compound, the nicotinonitrile scaffold is a well-established pharmacophore found in a variety of biologically active compounds. Furthermore, structurally related furo[2,3-b]pyridine derivatives have shown promising activity in preclinical studies.

Potential as Anticancer Agents

Nicotinonitrile derivatives have demonstrated a broad range of anticancer activities. Molecular docking studies on related furo[2,3-b]pyridine compounds suggest potential interactions with key signaling pathways involved in cancer progression.

Caption: Potential signaling pathways targeted by nicotinonitrile derivatives.

Potential as Antimicrobial Agents

The nicotinonitrile moiety is also present in compounds with demonstrated antimicrobial activity. The electron-withdrawing nature of the nitrile group and the overall electronic properties of the heterocyclic system can contribute to interactions with microbial targets. Further investigation is required to determine if this compound possesses any significant antibacterial or antifungal properties.

Conclusion and Future Directions

This compound is a readily accessible compound through established synthetic methodologies like the Suzuki-Miyaura coupling. While specific biological data for this compound is currently lacking, the prevalence of the nicotinonitrile scaffold in medicinally important molecules suggests that it is a promising candidate for further investigation. Future research should focus on the detailed biological evaluation of this compound, including its cytotoxic and antimicrobial activities, and the elucidation of its mechanism of action through studies on relevant signaling pathways. The synthesis and characterization with detailed spectral analysis would be the foundational first step for any such investigation.

Technical Whitepaper: Preliminary In Vitro Evaluation of Nicotinonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature did not yield specific data on the preliminary in vitro evaluation of 6-(2-Furyl)nicotinonitrile . The following guide provides an in-depth overview of the typical in vitro evaluation methodologies and findings for the broader class of nicotinonitrile derivatives, based on available research for structurally related compounds.

Introduction to Nicotinonitrile Derivatives

Nicotinonitrile (3-cyanopyridine) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry.[1] The pyridine nucleus is a common scaffold in numerous natural products and approved pharmaceuticals.[2] Nicotinonitrile-based compounds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Their versatile chemical nature allows for the synthesis of diverse libraries of compounds for screening and development.[1] This document outlines the common preliminary in vitro assays used to characterize the biological activity of these derivatives.

Quantitative Data on In Vitro Activity

The primary goal of preliminary in vitro evaluation is to quantify the biological activity of newly synthesized compounds. This is often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The data below, summarized from various studies, showcases the cytotoxic activity of several nicotinonitrile derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Nicotinonitrile Derivatives

| Compound ID | Cell Line | Assay Type | IC50 Value | Source |

| Compound 13 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 8.78 ± 0.7 µg/mL | [3] |

| Compound 13 | HeLa (Cervical Carcinoma) | MTT Assay | 15.32 ± 1.2 µg/mL | [3] |

| Compound 19 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 5.16 ± 0.4 µg/mL | [3] |

| Compound 19 | HeLa (Cervical Carcinoma) | MTT Assay | 4.26 ± 0.3 µg/mL | [3] |

| Phenylureido-nicotinate | HePG2 (Hepatocellular Carcinoma) | Not Specified | 34.31 µM | [6] |

| Phenylureido-nicotinate | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 24.79 µM | [6] |

| Compound 8 | HCT-116 (Colorectal Carcinoma) | Not Specified | 5.4 µM | [7] |

| Compound 8 | HepG2 (Hepatocellular Carcinoma) | Not Specified | 7.1 µM | [7] |

Table 2: Enzyme Inhibition Activity of a Nicotinonitrile Derivative

| Compound ID | Target Enzyme | Assay Type | IC50 Value | Source |

| Compound 8 | VEGFR-2 | Kinase Inhibition Assay | 77.02 nM | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. Below is a representative methodology for a standard MTT cytotoxicity assay, a common primary screening method.[3]

MTT Cytotoxicity Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HepG2, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are maintained in an incubator at 37°C with 5% CO2.

- Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of the test compound (e.g., a nicotinonitrile derivative) is prepared in a suitable solvent like DMSO.

- Serial dilutions of the compound are prepared in culture media to achieve a range of final concentrations.

- The media from the cell plates is removed, and 100 µL of the media containing the test compound concentrations is added to each well. A control group receives media with DMSO only.

- The plates are incubated for a specified period, typically 48-72 hours.

3. MTT Addition and Incubation:

- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

- The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Reading:

- The media containing MTT is carefully removed.

- 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

- The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

- The percentage of cell viability is calculated relative to the control group.

- The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

General In Vitro Screening Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a library of newly synthesized compounds, such as nicotinonitrile derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciprofiles.com [sciprofiles.com]

- 7. mdpi.com [mdpi.com]

Exploring the Chemical Space of Furyl-Substituted Nicotinonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of furyl-substituted nicotinonitriles. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Synthesis of Furyl-Substituted Nicotinonitriles

The synthesis of furyl-substituted nicotinonitriles can be achieved through various chemical strategies. A common approach involves the cyclization of precursor molecules. One prominent method is the Suzuki coupling-based synthesis of nitrile precursors, which are then converted to the corresponding nicotinamidines.[1][2] Another effective strategy employs a Claisen-Schmidt condensation followed by sequential cyclizations and functional group modifications.[3]

Additionally, multi-component reactions offer an efficient route. For instance, highly substituted pyridines can be synthesized through a one-pot reaction of aldehydes, malononitrile, and an ammonium salt, often catalyzed by a base like triethylamine under solvent-free conditions. The general synthetic workflow for many nicotinonitrile derivatives often starts from chalcone precursors, which undergo cyclization to form the core pyridone structure, followed by further modifications.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of furyl-substituted nicotinonitrile derivatives, starting from precursor molecules and leading to the final compounds and their subsequent biological evaluation.

References

An In-depth Technical Guide to the Synthesis of 6-(Furan-2-yl)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for obtaining 6-(furan-2-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the most plausible synthetic strategies, offers detailed experimental protocols based on established methodologies, and presents data in a structured format to aid in research and development.

Core Synthetic Strategies

The synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile primarily involves the formation of a carbon-carbon bond between the pyridine and furan rings. Based on established synthetic transformations for analogous bi-heterocyclic compounds, palladium-catalyzed cross-coupling reactions are the most effective and versatile methods. The two most prominent and well-documented strategies are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate in the presence of a base. For the synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile, this involves the reaction of a 6-halopyridine-3-carbonitrile with furan-2-boronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling pathway.

Stille Cross-Coupling Reaction

The Stille coupling is another powerful palladium-catalyzed reaction that joins an organotin compound with an organic halide or triflate. In this case, a 6-halopyridine-3-carbonitrile would be reacted with 2-(tributylstannyl)furan. While effective, the toxicity of organotin reagents is a significant consideration.

Reaction Scheme:

Caption: Stille cross-coupling pathway.

Experimental Protocols

The following protocols are based on established procedures for similar heterocyclic cross-coupling reactions and may require optimization for the specific synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

6-Chloropyridine-3-carbonitrile

-

Furan-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6-chloropyridine-3-carbonitrile (1.0 eq.), furan-2-boronic acid (1.2-1.5 eq.), potassium phosphate (2.0-3.0 eq.), palladium(II) acetate (1-5 mol%), and SPhos (2-10 mol%).

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

Materials:

-

6-Chloropyridine-3-carbonitrile

-

2-(Tributylstannyl)furan

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 6-chloropyridine-3-carbonitrile (1.0 eq.) and 2-(tributylstannyl)furan (1.1-1.3 eq.) in anhydrous toluene.

-

Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) to the solution.

-

Heat the reaction mixture to reflux (around 110 °C) and stir.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and remove the solvent in vacuo.

-

The residue can be purified by column chromatography. Due to the toxicity of tin byproducts, appropriate purification techniques to remove them are crucial. A fluoride wash (e.g., with aqueous KF) can aid in the removal of tin residues.

Data Presentation

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | Role | Molar Equivalents/Loading |

| 6-Chloropyridine-3-carbonitrile | Electrophile | 1.0 |

| Furan-2-boronic acid | Nucleophile | 1.2 - 1.5 |

| Pd(OAc)₂ | Catalyst Precursor | 1 - 5 mol% |

| SPhos | Ligand | 2 - 10 mol% |

| K₃PO₄ | Base | 2.0 - 3.0 |

| 1,4-Dioxane/Water | Solvent | - |

Table 2: Reagents for Stille Coupling

| Reagent | Role | Molar Equivalents/Loading |

| 6-Chloropyridine-3-carbonitrile | Electrophile | 1.0 |

| 2-(Tributylstannyl)furan | Nucleophile | 1.1 - 1.3 |

| Pd(PPh₃)₄ | Catalyst | 2 - 5 mol% |

| Toluene | Solvent | - |

Logical Workflow Diagram

The general workflow for the synthesis and characterization of 6-(furan-2-yl)pyridine-3-carbonitrile via a cross-coupling reaction is outlined below.

Caption: General experimental workflow.

Characterization Data (Predicted/Analogous)

While specific experimental data for 6-(furan-2-yl)pyridine-3-carbonitrile is scarce, the expected characterization data can be inferred from analogous structures.

¹H NMR: Protons on the pyridine and furan rings would appear in the aromatic region (typically δ 6.5-9.0 ppm). The coupling constants would be indicative of the substitution pattern.

¹³C NMR: The spectrum would show signals for all nine carbon atoms, with the carbon of the nitrile group appearing at lower field (around 115-120 ppm).

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 182.05.

This guide provides a foundational framework for the synthesis of 6-(furan-2-yl)pyridine-3-carbonitrile. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions to achieve the desired yield and purity. Standard laboratory safety procedures should be followed at all times, with particular caution exercised when handling organotin compounds.

Methodological & Application

Application Notes: In Vitro Cytotoxicity Assay for 6-(2-Furyl)nicotinonitrile

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer therapies.[1][2] Nicotinonitrile and furan derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[3][4][5] This document provides a detailed protocol for determining the in vitro cytotoxicity of 6-(2-Furyl)nicotinonitrile against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of a compound on cell viability can be quantified.[6][7] This protocol is intended for researchers, scientists, and drug development professionals engaged in the initial screening and characterization of potential therapeutic compounds.

Data Presentation: Illustrative Cytotoxicity of this compound

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[1] The IC50 values are determined from dose-response curves. Data should be gathered from multiple independent experiments to ensure statistical validity.

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines to illustrate how experimental data would be summarized.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 ± 1.2 |

| HeLa | Cervical Cancer | 22.8 ± 2.5 |

| SW620 | Colorectal Cancer | 18.3 ± 1.9 |

| HepG2 | Hepatocellular Carcinoma | 35.1 ± 3.1 |

| PC-3 | Prostate Cancer | 28.7 ± 2.4 |

| HCT-116 | Colorectal Carcinoma | 12.4 ± 1.1 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow Diagram

The following diagram outlines the major steps involved in determining the cytotoxicity of this compound using the MTT assay.

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step method for assessing the cytotoxicity of this compound.

1. Materials and Reagents

-

This compound (test compound)

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

2. Cell Culture and Seeding

-

Maintain the selected cancer cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO2.[1]

-

Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

-

Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]

-

Incubate the plates for 24 hours to allow for cell attachment and recovery.[6]

3. Compound Preparation and Treatment

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[6]

-

After the 24-hour cell attachment period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Include control wells:

-

Vehicle Control : Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

-

Untreated Control : Cells in medium only.

-

Blank Control : Medium only (no cells) for background absorbance.

-

-

Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

4. MTT Assay Procedure

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well, including controls.[6][9]

-

Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[6]

-

Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][6]

-

Gently agitate the plates on a shaker for 10-15 minutes in the dark to ensure complete solubilization.[6]

5. Data Acquisition and Analysis

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Potential Signaling Pathway for Investigation

Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death).[3][10] The intrinsic (or mitochondrial) pathway of apoptosis is a key signaling cascade often implicated in the response to cellular stress induced by therapeutic agents.[5][11]

The diagram below illustrates a simplified representation of the intrinsic apoptosis pathway, which could be a potential area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of 6-(2-Furyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 6-(2-Furyl)nicotinonitrile, a small molecule with potential therapeutic applications. The protocols outlined below are based on established methodologies for assessing the biological activity of nicotinonitrile derivatives, a class of compounds known for their diverse pharmacological effects, including anticancer and kinase inhibitory activities. While specific data for this compound is not extensively available in public literature, the following assays provide a robust framework for its initial characterization.

Introduction

Nicotinonitrile derivatives have emerged as a significant scaffold in medicinal chemistry, with various analogs demonstrating potent biological activities.[1] These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.[2][3] This document details protocols for fundamental in vitro assays to determine the cytotoxic and potential enzyme inhibitory effects of this compound.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and summarized for comparative analysis. The following tables provide a template for organizing the experimental results.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | |

| e.g., HepG2 | Hepatocellular Carcinoma | |

| e.g., HCT-116 | Colorectal Carcinoma | |

| e.g., A549 | Lung Carcinoma |

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| e.g., PIM-1 | |

| e.g., AKT1 | |

| e.g., HER2 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the inhibitory activity of this compound against a specific kinase (e.g., PIM-1), based on the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[6][7]

Materials:

-

This compound

-

Purified recombinant kinase (e.g., PIM-1)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Prepare the kinase/substrate solution and ATP solution according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control).[7]

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols and a potential signaling pathway that could be investigated.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]